2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula and a molecular weight of approximately 206.02 g/mol. It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring, specifically at the 2 and 6 positions of the aromatic ring and at the 3 position of the methyl group. This compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
2,6-DCNT serves as a valuable intermediate in organic synthesis []. Its reactive chlorine and nitro functional groups allow for further chemical transformations, enabling the synthesis of complex organic molecules. Research explores its use in creating pharmaceuticals, agrochemicals, and dyestuffs [].
Here are some examples of its use in organic synthesis:
The properties of 2,6-DCNT are being investigated for potential applications in material science research. Studies explore its use in:
The chemical behavior of 2,6-dichloro-3-nitrotoluene includes various reactions typical of aromatic compounds:
The specific reaction pathways depend on the conditions and reagents used.
The synthesis of 2,6-dichloro-3-nitrotoluene typically involves nitration reactions using various nitrating agents. Common methods include:
2,6-Dichloro-3-nitrotoluene serves several important functions in different fields:
Interaction studies involving 2,6-dichloro-3-nitrotoluene focus on its behavior in biological systems and its environmental impact. Research has shown that chlorinated compounds can interact with biological membranes, potentially leading to toxicity. Moreover, studies indicate that such compounds can undergo biotransformation in microbial systems, affecting their persistence in the environment .
Several compounds share structural similarities with 2,6-dichloro-3-nitrotoluene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Dichlorotoluene | C7H6Cl2 | Similar dichlorination pattern; used in pesticides |
2-Chloro-4-nitrotoluene | C7H6ClN | Contains a nitro group at a different position; used in dye synthesis |
3-Nitroaniline | C6H6N2O2 | Aniline derivative; exhibits different reactivity due to amino group |
What sets 2,6-dichloro-3-nitrotoluene apart is its specific arrangement of chlorine and nitro groups on the aromatic ring. This unique positioning influences its reactivity profile and applications compared to other similar compounds. The combination of two chlorine atoms with a nitro group makes it particularly useful in specialized chemical syntheses where such functional groups are required.
Irritant